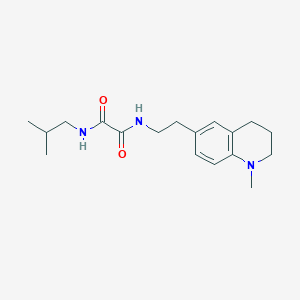
N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as IBT-OXA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBT-OXA belongs to the family of oxalamide compounds and has been synthesized using a variety of methods.
科学的研究の応用
Blockade of Orexin-1 Receptors and Sleep Modulation
Research on orexin receptors, particularly focusing on their antagonists, indicates the role of these receptors in sleep-wake modulation. A study demonstrated that blockade of orexin-2 (OX2R) receptors decreases the latency for persistent sleep and increases nonrapid eye movement and rapid eye movement sleep time, highlighting the potential of orexin receptor antagonists in sleep disorders (Dugovic et al., 2009).
Analgesic and Spasmolytic Properties
Compounds derived from substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally related to the queried compound, have shown interesting analgesic and spasmolytic properties. This suggests potential applications in pain management and spasmolytic therapies (Brossi et al., 1960).
Dopaminergic Neurotoxins
N-Methylated tetrahydroisoquinolines, sharing structural similarities, have been studied for their neurotoxic effects, particularly in the context of Parkinson's disease. These studies suggest the involvement of such compounds in dopaminergic neurotransmission and their potential impact on neurodegenerative diseases (Naoi et al., 1993).
Antibiotic Properties
Research into tetrahydroquinoline derivatives has also uncovered antibiotic properties against bacteria and fungi, indicating potential applications in antimicrobial therapies (Asolkar et al., 2004).
Inhibition of Protein Kinase A
Isoquinolinesulfonamide derivatives have been shown to inhibit cyclic AMP-dependent protein kinase (protein kinase A), which plays a crucial role in various cellular processes, suggesting potential applications in diseases associated with dysregulated protein kinase A activity (Chijiwa et al., 1990).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)12-20-18(23)17(22)19-9-8-14-6-7-16-15(11-14)5-4-10-21(16)3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPYBWFGILODKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

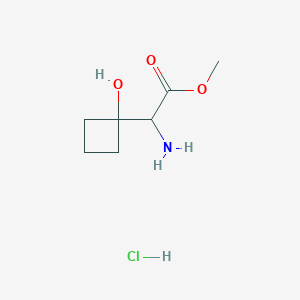
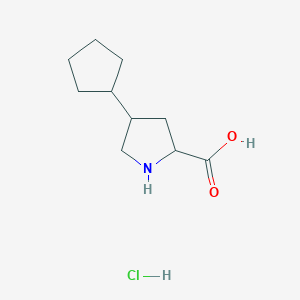


![Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2968103.png)
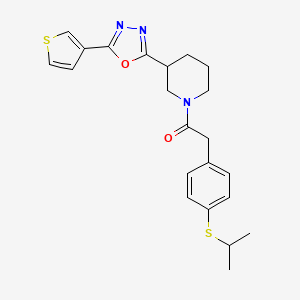
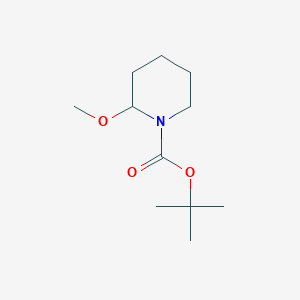

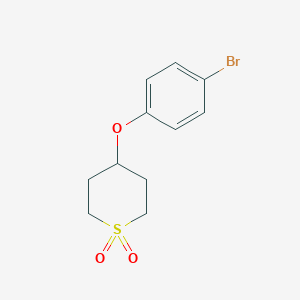
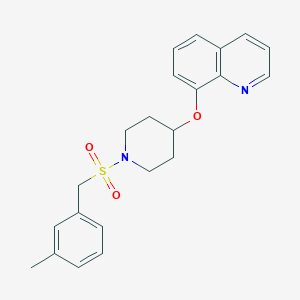
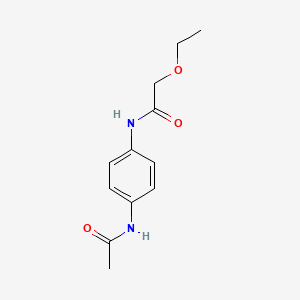


![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2968118.png)